molecular formula C20H24N2O6S B4850665 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

Cat. No.: B4850665
M. Wt: 420.5 g/mol
InChI Key: MPMDDVOZAKWSGK-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a sulfonamide group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE has numerous applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and sulfonamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-13(2)22-29(24,25)16-5-7-17(14(3)8-16)26-11-20(23)21-10-15-4-6-18-19(9-15)28-12-27-18/h4-9,13,22H,10-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDDVOZAKWSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

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